1-Bromo-3-nitro-2-(3,3,3-trifluoropropoxy)benzene
Overview
Description
1-Bromo-3-nitro-2-(3,3,3-trifluoropropoxy)benzene: is an organic compound with the molecular formula C9H7BrF3NO3 and a molecular weight of 314.06 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a trifluoropropyloxyl group attached to a benzene ring. It is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-nitro-2-(3,3,3-trifluoropropoxy)benzene typically involves the following steps:
Nitration: The addition of a nitro group to the benzene ring.
Trifluoropropyloxylation: The attachment of a trifluoropropyloxyl group to the benzene ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Major Products Formed:
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Benzene Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various fluorinated organic compounds.
- Employed in the production of trifluoromethylated molecules, which are valuable in medicinal chemistry .
Biology and Medicine:
- Investigated for its potential use in the development of pharmaceuticals due to its unique chemical properties.
- Studied for its biological activity and potential therapeutic applications .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the manufacturing of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of 1-Bromo-3-nitro-2-(3,3,3-trifluoropropoxy)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, the nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The trifluoropropyloxyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
2-Bromo-3,3,3-trifluoropropene: Used in the synthesis of fluorinated organic compounds and has similar reactivity.
3-Bromo-1,1,1-trifluoro-2-propanol: Utilized in chemical fixation reactions and has comparable functional groups.
Uniqueness: 1-Bromo-3-nitro-2-(3,3,3-trifluoropropoxy)benzene is unique due to the combination of its bromine, nitro, and trifluoropropyloxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
1-bromo-3-nitro-2-(3,3,3-trifluoropropoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO3/c10-6-2-1-3-7(14(15)16)8(6)17-5-4-9(11,12)13/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYISPZLFPCBYIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OCCC(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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